

A Technical Guide to the Somatostatin Receptor Binding Affinity of Lanreotide

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Compound of Interest

Compound Name: Lanreotide

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Lanreotide is a long-acting synthetic octapeptide analog of the natural hormone somatostatin. It is a cornerstone in the therapeutic management of conditions such as acromegaly and neuroendocrine tumors (NETs).[1] Its clinical efficacy is intrinsically linked to its high-affinity binding to specific subtypes of somatostatin receptors (SSTRs), which triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.[1][2] This technical guide provides a comprehensive overview of **lanreotide**'s binding affinity to the five human SSTR subtypes, details the experimental protocols for its determination, and visualizes the subsequent intracellular signaling pathways.

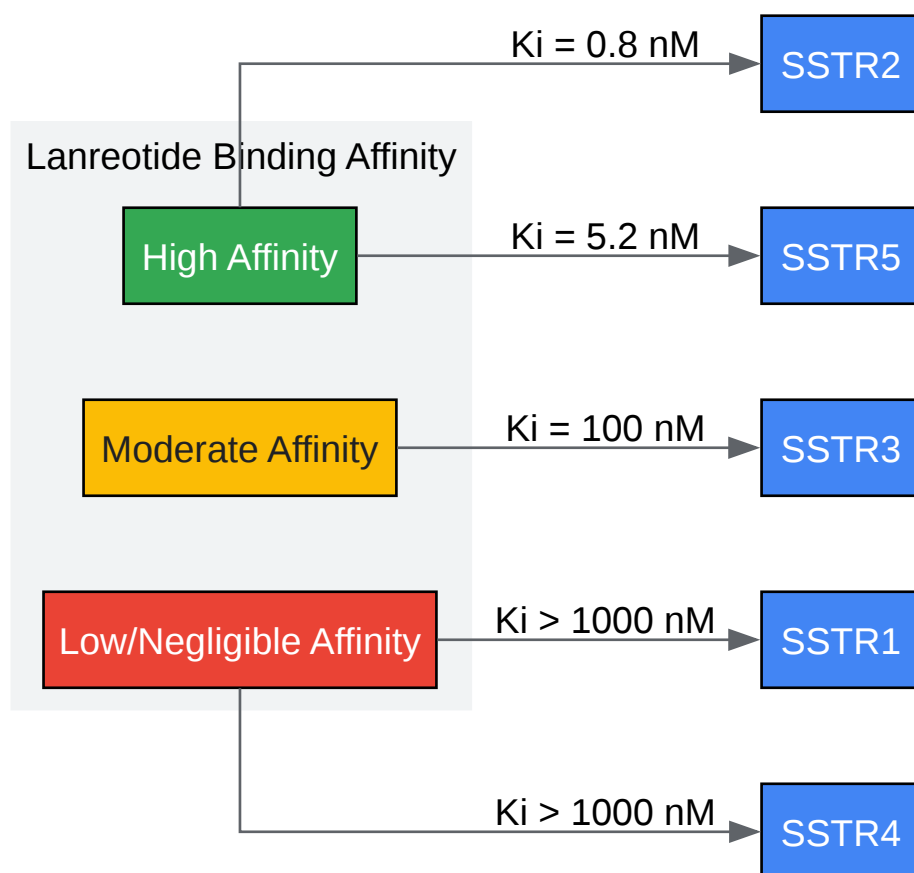
Quantitative Binding Affinity Profile

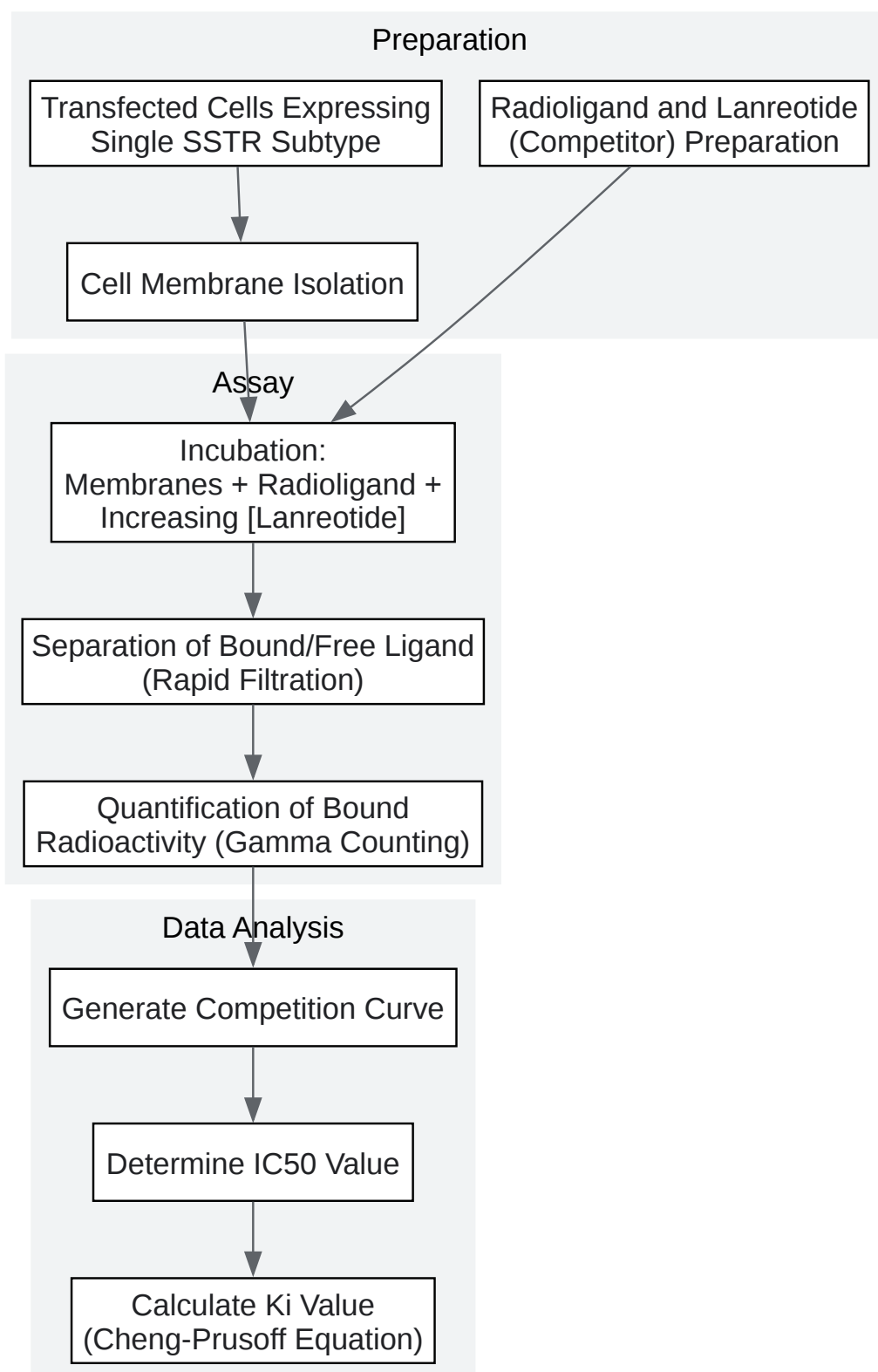
Lanreotide exhibits a distinct and selective binding profile for the five human somatostatin receptor subtypes (SSTR1-SSTR5). Its therapeutic effects are primarily mediated through its high-affinity interactions with SSTR2 and SSTR5.[1][2][3] The binding affinity is typically quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}), where lower values indicate a higher affinity. The data, collated from various in vitro radioligand binding assays, are summarized below.[1]

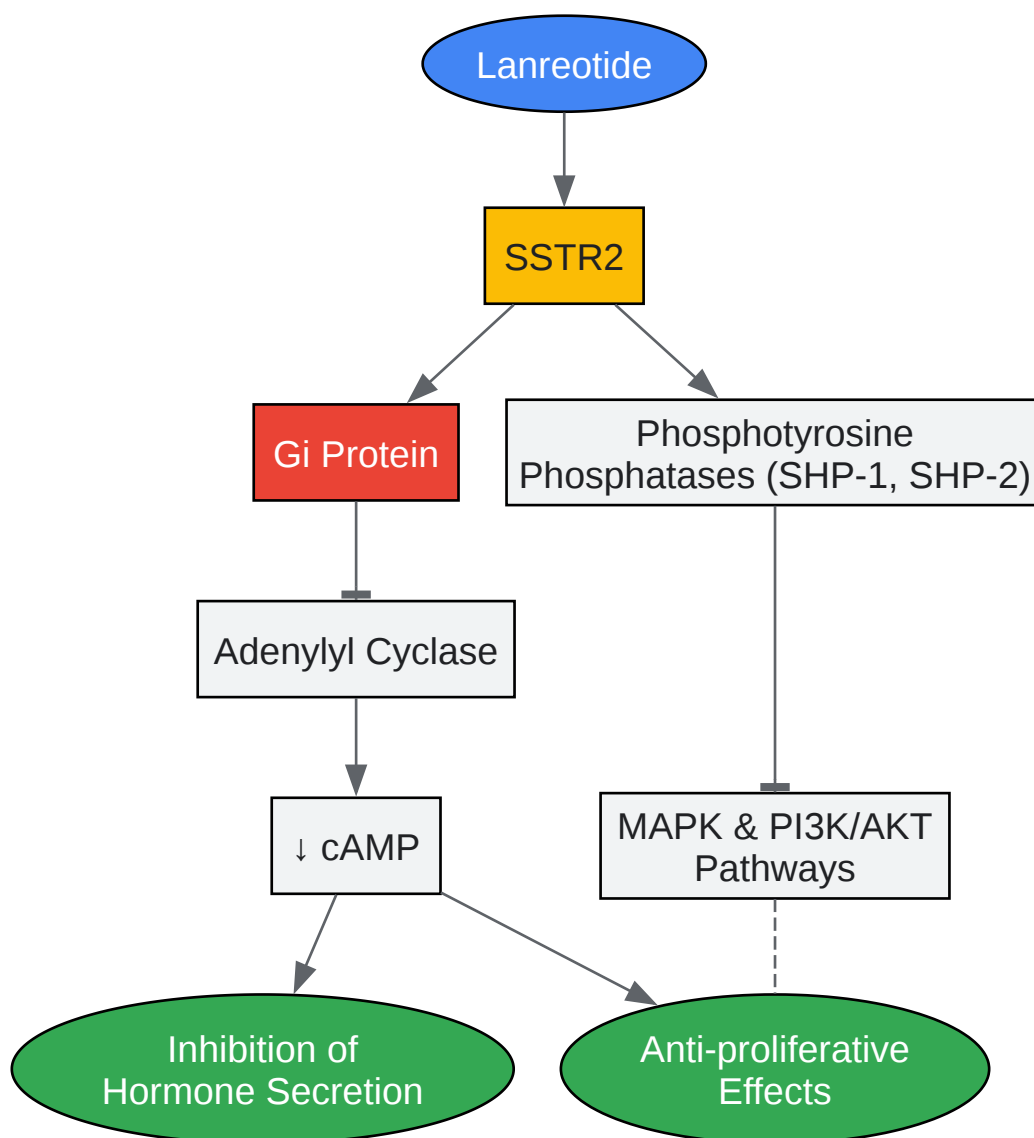
Receptor Subtype	Binding Affinity (IC50/Ki, nM)	Reference
SSTR1	>1000	[1]
SSTR2	0.8	[1]
SSTR3	100	[1]
SSTR4	>1000	[1]
SSTR5	5.2	[1]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.[\[4\]](#)

The logical relationship of **lanreotide**'s binding affinity across the SSTR subtypes is visualized in the following diagram:







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